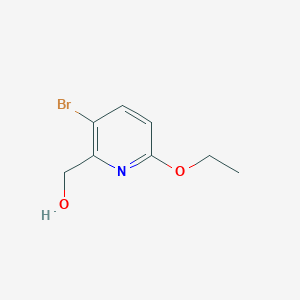

(3-Bromo-6-ethoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-6-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-2-12-8-4-3-6(9)7(5-11)10-8/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTLPWXUPKNZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Significance of Pyridine Derivatives in Advanced Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in organic chemistry. nih.gov The pyridine ring is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. derpharmachemica.com Its aromatic nature and the presence of a nitrogen atom give it unique electronic properties, making it a valuable scaffold in drug design and a versatile ligand in catalysis. nih.gov

The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties. This is of paramount importance in medicinal chemistry, where such modifications can significantly impact a drug's efficacy, selectivity, and pharmacokinetic profile. The development of efficient synthetic methodologies to create polysubstituted pyridines is an active area of research, with techniques such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions being at the forefront of these efforts. researchgate.netorganic-chemistry.org

Position of 3 Bromo 6 Ethoxypyridin 2 Yl Methanol As a Versatile Synthetic Intermediate

(3-Bromo-6-ethoxypyridin-2-yl)methanol is a prime example of a highly versatile synthetic intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations:

The Bromine Atom: The bromo substituent at the 3-position is a key handle for introducing molecular diversity. It readily participates in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various aryl, alkyl, and alkynyl groups.

The Hydroxymethyl Group: The hydroxymethyl group at the 2-position is a versatile functional group that can undergo a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing a route to further functionalization. Alternatively, it can be converted into a leaving group, such as a tosylate or a halide, for subsequent nucleophilic substitution reactions. The hydroxyl group itself can also participate in ether and ester formation.

The Ethoxy Group: The ethoxy group at the 6-position influences the electronic properties of the pyridine (B92270) ring, affecting its reactivity. As an electron-donating group, it can modulate the reactivity of the other positions on the ring.

This trifunctional nature makes this compound a valuable building block for the synthesis of complex, highly substituted pyridine derivatives.

Below is a table summarizing the key properties of the closely related compound, (3-Bromo-6-methoxypyridin-2-yl)methanol, which can be used to estimate the properties of the title compound.

| Property | Value |

| CAS Number | 623942-84-7 |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | White to off-white solid |

| Storage | Inert atmosphere, room temperature |

Data for (3-Bromo-6-methoxypyridin-2-yl)methanol

Overview of Current Research Trajectories Involving 3 Bromo 6 Ethoxypyridin 2 Yl Methanol

Established Synthetic Routes and Reaction Pathways to this compound

The construction of this compound typically involves a multi-step sequence starting from readily available pyridine precursors. The order of functionalization is crucial to achieve the desired substitution pattern.

Regioselective Functionalization of Pyridine Precursors

The initial step in the synthesis often involves the selective introduction of substituents onto the pyridine ring. A common strategy is to start with a pre-functionalized pyridine, such as a dihalopyridine, which allows for differential reactivity at various positions. For instance, a plausible starting material is 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine.

The introduction of the bromine atom at the C3 position is a key challenge due to the directing effects of the existing substituents and the pyridine nitrogen. Electrophilic bromination of pyridine derivatives can be controlled by the nature of the substituents already present on the ring. For instance, the presence of an activating group can direct bromination to specific positions. However, in many cases, direct bromination lacks the required regioselectivity.

A more controlled approach involves a directed ortho-metalation (DoM) strategy, where a directing group at the C2 position facilitates deprotonation at C3, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS). Alternatively, starting with a pyridine N-oxide can modify the electronic properties of the ring, enabling more selective halogenation.

Another established method is to utilize a bromine-magnesium exchange reaction on a suitably substituted dibromopyridine derivative to introduce a functional group at a specific position, which can later be converted to the desired substituent.

Introduction of the Ethoxy Moiety

The ethoxy group at the C6 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. Starting with a precursor such as (3-Bromo-6-chloropyridin-2-yl)methanol, the chlorine atom at the C6 position is susceptible to displacement by an ethoxide nucleophile. This reaction is generally carried out by treating the chlorinated pyridine with sodium ethoxide in ethanol (B145695) or another suitable solvent.

The reactivity of the C6 position towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atom in the pyridine ring. The choice of solvent and temperature is critical to ensure efficient substitution without promoting side reactions.

| Reactant | Reagent | Solvent | Conditions | Product |

| (3-Bromo-6-chloropyridin-2-yl)methanol | Sodium Ethoxide | Ethanol | Reflux | This compound |

This table represents a proposed reaction based on general principles of nucleophilic aromatic substitution on pyridine rings.

Formation of the Hydroxymethyl Group at the C2 Position

The hydroxymethyl group (–CH₂OH) at the C2 position can be introduced through various synthetic transformations. A common and effective method is the reduction of a carboxylic acid or an ester group at the C2 position. For example, 3-Bromo-6-ethoxypyridine-2-carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Alternatively, if the precursor is a 2-formylpyridine derivative, such as 3-bromo-6-ethoxypyridine-2-carbaldehyde, a simple reduction with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would yield the target hydroxymethyl group. chemicalbook.com This method is generally milder and tolerates a wider range of functional groups.

Another approach involves the use of organometallic reagents. A Grignard reaction between a 2-bromopyridine (B144113) derivative and a magnesium reagent, followed by reaction with formaldehyde (B43269), can also furnish the hydroxymethyl group. However, the presence of other reactive functional groups on the pyridine ring must be considered to avoid unwanted side reactions.

| Precursor | Reagent | Solvent | Product |

| 3-Bromo-6-ethoxypyridine-2-carboxylic acid | Lithium Aluminum Hydride | Tetrahydrofuran | This compound |

| 3-Bromo-6-ethoxypyridine-2-carbaldehyde | Sodium Borohydride | Methanol (B129727) | This compound |

This table illustrates common reduction methods for the formation of the hydroxymethyl group.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. These principles are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Catalytic Approaches and Optimized Reaction Conditions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer powerful tools for the regioselective functionalization of pyridine rings. While not directly forming the target molecule, these methods can be used to introduce precursors for the key functional groups. For example, a boronic acid or ester could be introduced at the C2 position and subsequently oxidized to a hydroxyl group, which is then converted to the hydroxymethyl group.

Optimization of reaction conditions, including catalyst loading, ligand choice, temperature, and reaction time, is crucial for maximizing yield and minimizing waste. The use of highly active catalysts can lead to more efficient processes with lower environmental impact.

Solvent-Free and Microwave-Assisted Synthesis Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods are gaining prominence. Solvent-free reactions, where the reactants are mixed without a solvent, can significantly reduce waste and simplify product purification.

Microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The application of microwave irradiation to the nucleophilic substitution step for introducing the ethoxy group or in palladium-catalyzed functionalization steps could offer significant advantages over conventional heating methods. While specific protocols for this compound are not extensively documented, the general success of these techniques in pyridine chemistry suggests their potential applicability.

| Technique | Advantage | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions | Introduction of the ethoxy group via SNAr |

| Solvent-Free Reaction | Reduced solvent waste, simplified work-up | Catalytic functionalization of the pyridine ring |

This table highlights the potential benefits of applying green chemistry techniques to the synthesis of the target compound.

An Examination of the Synthetic Methodologies for this compound

The chemical compound this compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, including a brominated and functionalized pyridine ring, make it a valuable building block for the construction of more complex molecules. This article focuses exclusively on the synthetic methodologies, environmental impact of its synthesis, and the considerations for its isolation, purification, and scalability.

Derivatization Strategies and Analogue Development from 3 Bromo 6 Ethoxypyridin 2 Yl Methanol

Design and Synthesis of Novel Pyridine-Based Scaffolds Utilizing (3-Bromo-6-ethoxypyridin-2-yl)methanol

The strategic positioning of the bromo, ethoxy, and hydroxymethyl groups on the pyridine (B92270) ring of this compound allows for a multitude of synthetic transformations to construct diverse molecular architectures. A primary strategy involves leveraging the bromine atom for cross-coupling reactions, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly well-suited for the arylation or heteroarylation at the 3-position of the pyridine ring. By reacting this compound with a variety of boronic acids or esters, a library of 3-aryl- or 3-heteroaryl-6-ethoxypyridin-2-yl)methanol derivatives can be synthesized. The reaction conditions for such transformations are typically mild and tolerant of the hydroxymethyl group.

Another key synthetic handle is the hydroxymethyl group at the 2-position. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other derivatives. For instance, oxidation to the corresponding aldehyde allows for the construction of imines, alkenes via Wittig-type reactions, or further oxidation to the carboxylic acid. The resulting carboxylic acid can then be converted to esters, amides, or other acid derivatives, significantly expanding the chemical space accessible from the starting material.

Furthermore, the ethoxy group at the 6-position, while generally less reactive, can be cleaved under specific conditions to reveal a pyridone scaffold, opening up another avenue for derivatization.

Systematic Variation of Substituents for Structure-Reactivity Studies

The inherent functionality of this compound provides an excellent platform for conducting systematic structure-reactivity studies. By methodically altering each of the substituents, researchers can gain valuable insights into how electronic and steric factors influence the reactivity of the pyridine core and its appended functional groups.

Table 1: Systematic Variation of Substituents on the Pyridine Scaffold

| Position | Original Substituent | Potential Modifications | Rationale for Variation |

| 3 | Bromo (-Br) | - Aryl groups (e.g., phenyl, substituted phenyls) - Heteroaryl groups (e.g., thiophenyl, pyridyl) - Alkynyl groups | To investigate the influence of electronically diverse substituents on the reactivity of the hydroxymethyl group and the pyridine nitrogen. |

| 6 | Ethoxy (-OEt) | - Methoxy (-OMe) - Isopropoxy (-OiPr) - Benzyloxy (-OBn) | To probe the effect of steric bulk and electronic nature of the alkoxy group on the overall reactivity and physical properties of the molecule. |

| 2 | Hydroxymethyl (-CH₂OH) | - Aldehyde (-CHO) - Carboxylic acid (-COOH) - Esters (-COOR) - Amides (-CONR₂) | To explore the impact of the oxidation state and nature of the substituent at the 2-position on the reactivity at the 3- and 6-positions. |

By synthesizing a matrix of analogues with these systematic variations, it is possible to correlate specific structural features with observed reactivity trends. For example, the introduction of electron-withdrawing groups at the 3-position via Suzuki coupling is expected to increase the acidity of the hydroxymethyl proton and influence the nucleophilicity of the pyridine nitrogen. Conversely, electron-donating groups would have the opposite effect. These studies are crucial for fine-tuning the properties of the resulting molecules for specific applications.

Preparation of Multi-Functionalized Analogues of this compound

The orthogonal reactivity of the functional groups in this compound allows for the stepwise and selective synthesis of multi-functionalized analogues. This is particularly valuable in the construction of complex molecules with precisely defined substitution patterns.

A common synthetic sequence involves first performing a cross-coupling reaction at the 3-position, followed by modification of the hydroxymethyl group at the 2-position. For instance, a Suzuki coupling to introduce an aryl group can be followed by an oxidation of the alcohol to an aldehyde. This aldehyde can then undergo a variety of condensation or addition reactions to introduce a third point of diversity.

Alternatively, the hydroxymethyl group can be protected, for example as a silyl (B83357) ether, to allow for selective reactions at the 3-position. After the desired modification at the 3-position is complete, the protecting group can be removed to liberate the hydroxymethyl group for further functionalization. This protection-deprotection strategy is essential for achieving high levels of selectivity in the synthesis of complex, multi-substituted pyridines.

The synthesis of such multi-functionalized analogues is critical for exploring complex structure-activity relationships, where the interplay between different substituents can lead to synergistic or antagonistic effects.

Computational Approaches to Predict and Design this compound Derivatives

In recent years, computational chemistry has become an indispensable tool in the design and prediction of the properties of novel molecules. In the context of this compound derivatives, computational approaches can be employed to guide synthetic efforts and prioritize the synthesis of compounds with desired characteristics.

Density Functional Theory (DFT) calculations can be used to predict the electronic properties of designed analogues. For example, the calculation of molecular electrostatic potential (MEP) maps can provide insights into the regions of a molecule that are most likely to be involved in intermolecular interactions. This information can be used to predict how a molecule might interact with a biological target or how it might self-assemble in the solid state.

Quantum mechanical methods can also be used to predict the reactivity of different sites within a molecule. For instance, calculations of atomic charges and frontier molecular orbital (HOMO/LUMO) energies can help to identify the most nucleophilic and electrophilic sites, thereby predicting the outcome of chemical reactions. This can be particularly useful in planning multi-step synthetic sequences to avoid unwanted side reactions.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed based on a library of synthesized and computationally characterized derivatives. These models can then be used to predict the biological activity or physical properties of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives before committing to their synthesis.

Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Predicted Dipole Moment (Debye) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Reactivity Descriptor (e.g., Electrophilicity Index) |

| (3-Phenyl-6-ethoxypyridin-2-yl)methanol | 2.5 | -5.8 | -1.2 | 3.4 |

| (3-(Thiophen-2-yl)-6-ethoxypyridin-2-yl)methanol | 2.8 | -5.6 | -1.5 | 3.1 |

| (3-Cyano-6-ethoxypyridin-2-yl)methanol | 4.1 | -6.5 | -2.0 | 4.5 |

These computational tools, when used in conjunction with experimental synthesis and testing, can significantly accelerate the discovery and optimization of novel pyridine-based compounds derived from this compound.

Application of 3 Bromo 6 Ethoxypyridin 2 Yl Methanol in Complex Molecule Synthesis

Utility as a Key Building Block for Heterocyclic Compound Synthesis

There is no specific information available in the scientific literature regarding the use of (3-Bromo-6-ethoxypyridin-2-yl)methanol as a key building block for the synthesis of other heterocyclic compounds. In principle, the bromine atom could be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents onto the pyridine (B92270) ring. The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing pathways to annulated pyridine systems or further functionalized heterocycles. However, no concrete examples of these transformations have been reported for this specific molecule.

Role in Convergent and Divergent Synthetic Strategies

No published synthetic strategies, either convergent or divergent, have been found that explicitly utilize this compound. A convergent synthesis might involve the preparation of a larger fragment from this starting material, which is then combined with other fragments. A divergent approach could see the initial modification of the functional groups on this compound to create a library of related compounds. The lack of documented synthetic routes precludes any detailed discussion or presentation of data on this topic.

Integration of this compound into Natural Product Synthesis Efforts

A thorough search of natural product synthesis literature did not yield any instances where this compound was employed as a starting material or intermediate. While substituted pyridines are components of many natural products, the specific substitution pattern of this compound does not appear to have been utilized in any reported total synthesis.

This compound in the Construction of Macrocyclic Structures

There are no reports of this compound being used in the construction of macrocyclic structures. Bifunctional molecules are often employed in macrocyclization reactions, and in theory, this compound could be elaborated to contain two reactive sites for such a purpose. For example, the bromine could be converted to another functional group, and the hydroxymethyl group could participate in a ring-closing reaction. Nevertheless, no such applications have been described in the literature.

Coordination Chemistry and Ligand Design with 3 Bromo 6 Ethoxypyridin 2 Yl Methanol

Coordination Modes and Metal Complexation Studies of (3-Bromo-6-ethoxypyridin-2-yl)methanol

This compound possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group. This arrangement allows the molecule to act as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelating behavior is a common feature of 2-pyridylmethanol and its derivatives, which are known to form stable complexes with a variety of transition metals. acs.org

Furthermore, the steric bulk of the ethoxy and bromo substituents can influence the coordination geometry around the metal center. While not excessively large, these groups can affect the packing of the complexes in the solid state and may influence the accessibility of the metal center to other substrates or ligands.

The coordination behavior of pyridyl alcohol ligands can be diverse, as illustrated by the following examples:

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Structure |

|---|---|---|---|

| 2-Pyridylmethanol | Cu(II) | Bidentate (N,O) | Polymeric chains or discrete mononuclear complexes depending on counter-ions. acs.org |

| Tris(2-pyridyl)methanol | Ru(II) | Tridentate (N,N,N) | Octahedral bis(ligand) complexes. Current time information in Pasuruan, ID. |

| 2,6-bis(benzimidazolyl)pyridine | Ru(II) | Tridentate (N,N,N) | Heteroleptic complexes with interesting theoretical and spectroscopic properties. |

Based on these examples, it is anticipated that this compound will primarily act as a bidentate ligand, forming stable chelate complexes with various transition metals. The precise structure of these complexes will depend on the metal ion, the counter-anion, and the reaction conditions.

Development of this compound-Derived Ligands for Transition Metal Catalysis

The electronic and steric properties of ligands play a crucial role in determining the efficacy of transition metal catalysts. The substituents on the pyridine ring of this compound can be strategically utilized to modulate the catalytic activity of its metal complexes. The electron-withdrawing nature of the bromine atom can enhance the Lewis acidity of the metal center, which can be beneficial for certain catalytic reactions. In contrast, the electron-donating ethoxy group can increase the electron density at the metal center, potentially promoting oxidative addition steps in catalytic cycles.

The balance between these electronic effects can be fine-tuned to optimize the catalytic performance for specific applications. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the pyridine ligand can influence the rate-determining step of the catalytic cycle. Current time information in Pasuruan, ID. Similarly, in oxidation catalysis, the redox potential of the metal center, which is influenced by the ligand's electronic character, is a key determinant of catalytic activity. royalsocietypublishing.org

The table below summarizes the general influence of ligand substituents on the catalytic activity of transition metal complexes, based on findings for related pyridine-based systems.

| Substituent Type | Electronic Effect | Influence on Metal Center | Potential Catalytic Application | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -Br) | Decreases electron density on the pyridine ring. | Increases Lewis acidity of the metal center. | Catalysis of reactions where substrate activation by a Lewis acidic metal is key. | Current time information in Pasuruan, ID.rsc.org |

| Electron-Donating (e.g., -OEt) | Increases electron density on the pyridine ring. | Enhances the electron-donating ability of the metal center. | Promotes oxidative addition steps in cross-coupling reactions; can enhance activity in certain oxidation reactions. | Current time information in Pasuruan, ID.rsc.org |

| Sterically Bulky Groups | Can create a specific pocket around the metal center. | Can influence substrate selectivity and prevent catalyst deactivation. | Asymmetric catalysis and reactions requiring high selectivity. | acs.org |

Given these principles, ligands derived from this compound could be explored in a variety of catalytic transformations, including but not limited to Suzuki-Miyaura and Heck cross-coupling reactions, oxidation of alcohols and olefins, and hydrogenation reactions.

Integration of this compound into Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic linkers. The properties of MOFs, such as their pore size, shape, and functionality, can be tailored by judiciously selecting the metal and organic components. This compound, with its pyridyl and methanol functionalities, can potentially serve as a versatile building block in the synthesis of novel MOFs.

The pyridyl nitrogen and the methanol oxygen can coordinate to metal centers, forming the nodes of the framework. The bromo and ethoxy groups would then be directed into the pores of the MOF, imparting specific chemical properties to the internal surface. The presence of the bromine atom could be utilized for post-synthetic modification, allowing for the introduction of other functional groups. The ethoxy group, on the other hand, could influence the hydrophobicity and guest-binding properties of the framework.

The functionalization of organic linkers has been shown to have a profound effect on the topology and properties of MOFs. acs.orgacs.org The introduction of different functional groups can alter the conformation of the linker, leading to the formation of different network structures.

The following table summarizes the effects of different functional groups on the properties of MOFs, providing a basis for predicting the potential impact of the substituents in this compound.

| Functional Group | Influence on MOF Properties | Potential Application | Reference |

|---|---|---|---|

| -Br | Can be used for post-synthetic modification; influences framework topology. | Catalysis, sensing, and gas separation. | acs.orgacs.org |

| -OR (Alkoxy) | Affects the hydrophobicity of the pores; can influence guest-host interactions. | Adsorption and separation of organic molecules. | researchgate.net |

| -OH (from methanol) | Can act as a hydrogen-bond donor, influencing guest binding. | Proton conductivity and sensing. | nih.gov |

| Pyridine | Provides a coordination site for metal ions; can act as a basic site within the pore. | Catalysis and gas storage. | rsc.orgresearchgate.net |

Therefore, the integration of this compound into MOF structures could lead to materials with interesting topologies and tailored functionalities for applications in catalysis, gas storage, and separation.

Investigation of Photophysical Properties of Metal Complexes Containing this compound Moieties

The photophysical properties of transition metal complexes, such as their absorption and emission characteristics, are highly dependent on the nature of the ligands. The introduction of substituents on the ligands can tune the energies of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) excited states, thereby influencing the color and efficiency of their luminescence.

Studies on related substituted pyridine and bipyridine complexes have demonstrated that a systematic variation of substituents allows for the fine-tuning of their photophysical properties. acs.orgekb.eg For example, complexes with electron-donating groups often exhibit longer wavelength emission compared to those with electron-withdrawing groups. ekb.eg

The table below provides a summary of how substituents can affect the photophysical properties of metal complexes with pyridine-containing ligands.

| Substituent Type | Effect on Ligand Orbitals | Impact on Photophysical Properties | Reference |

|---|---|---|---|

| Electron-Withdrawing | Lowers the energy of π* orbitals. | Can lead to red-shifted absorption and emission; may decrease luminescence quantum yield. | acs.orgekb.eg |

| Electron-Donating | Raises the energy of π orbitals. | Can lead to blue-shifted absorption and emission; may increase luminescence quantum yield. | acs.orgekb.eg |

| Extended π-Conjugation | Lowers the π-π* energy gap. | Results in significant red-shifts in absorption and emission. | royalsocietypublishing.org |

By analogy, it is anticipated that metal complexes of this compound will exhibit tunable photophysical properties. A detailed investigation of their absorption and emission spectra, as well as their luminescence quantum yields and lifetimes, would provide valuable insights into the structure-property relationships of this class of compounds and their potential for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photoredox catalysis.

Theoretical and Computational Studies on 3 Bromo 6 Ethoxypyridin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and predict regions of reactivity. For (3-Bromo-6-ethoxypyridin-2-yl)methanol, these calculations reveal how the interplay of the bromine, ethoxy, and methanol (B129727) substituents on the pyridine (B92270) ring dictates its chemical character.

Detailed research findings indicate that the electronic properties are significantly influenced by the electronegative bromine atom and the electron-donating ethoxy group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is primarily located on the electron-rich pyridine ring and the oxygen atoms of the ethoxy and methanol groups, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more towards the carbon-bromine bond and the pyridine ring, indicating these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atoms, highlighting their roles as hydrogen bond acceptors and sites of protonation. Positive potential (blue regions) would be expected around the hydrogen atoms of the methanol and ethoxy groups, indicating their potential as hydrogen bond donors.

Mulliken charge analysis quantifies the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites. The bromine atom carries a partial negative charge due to its high electronegativity, while the adjacent carbon atom is rendered electrophilic.

Table 1: Calculated Electronic Properties of this compound Hypothetical data based on typical DFT calculations for similar molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on N | -0.45 e | Suggests a nucleophilic character for the pyridine nitrogen. |

| Mulliken Charge on Br | -0.15 e | Indicates the electron-withdrawing nature of the bromine atom. |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a given transformation.

For this compound, a plausible reaction to study would be the oxidation of the primary alcohol to an aldehyde. Theoretical models can be used to compare different oxidizing agents and conditions. The calculations would involve locating the transition state structure for the hydrogen abstraction from the hydroxymethyl group. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined. A lower activation energy implies a faster reaction rate.

Another reaction of interest is the nucleophilic substitution of the bromine atom. Computational studies could model the reaction with various nucleophiles to predict the most favorable pathway. The energy profile would reveal whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SNAr) mechanism. These models can provide valuable information on the regioselectivity and stereoselectivity of such reactions.

Table 2: Hypothetical Activation Energies for a Modeled Oxidation Reaction Hypothetical data for the oxidation of the methanol group to an aldehyde.

| Oxidizing System | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

| System A | Dichloromethane | 25.4 | Slow |

| System B | Acetonitrile | 18.2 | Moderate |

| System C | Water | 22.1 | Slow |

Conformational Analysis and Intermolecular Interactions via Molecular Dynamics Simulations

This compound possesses conformational flexibility due to the rotatable bonds of the ethoxy and methanol substituents. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its preferred shapes and the energy barriers between different conformations.

Furthermore, MD simulations are highly effective for studying intermolecular interactions in the condensed phase. By placing the molecule in a simulation box with a chosen solvent (e.g., water, ethanol), it is possible to observe how the solvent molecules arrange themselves around the solute. These simulations can predict the strength and dynamics of hydrogen bonds between the methanol group and solvent molecules, as well as other non-covalent interactions that govern solubility and solvation.

Table 3: Summary of Conformational Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Most Populous Conformation (degrees) | Energy Barrier to Rotation (kcal/mol) | Implication |

| C(pyridine)-C(methoxy)-O-C | 180° (anti-periplanar) | 3.5 | The ethoxy group prefers an extended conformation away from the ring. |

| C(pyridine)-C(methanol)-O-H | 60° (gauche) | 1.8 | The hydroxyl hydrogen is oriented to potentially form intramolecular hydrogen bonds with the pyridine nitrogen. |

Density Functional Theory (DFT) Applications for Spectroscopic Data Interpretation

Density Functional Theory (DFT) has become a standard method for the accurate prediction of various spectroscopic properties of molecules. By correlating theoretical calculations with experimental data, DFT can aid in the structural elucidation and characterization of new compounds.

For this compound, DFT calculations can predict its vibrational (infrared) spectrum. The calculated frequencies and intensities of the vibrational modes can be compared with experimental IR spectra to assign specific peaks to the corresponding functional groups (e.g., O-H stretch of the alcohol, C-O stretch of the ether, C-Br stretch). This comparison can help to confirm the molecular structure and identify any impurities.

Similarly, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule. These theoretical chemical shifts, when referenced against a standard, can be compared with the experimental NMR spectrum to aid in the assignment of each signal to a specific nucleus in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Feature | Calculated Value | Experimental Value | Assignment |

| IR Frequency (O-H stretch) | 3450 cm-1 | 3465 cm-1 | Stretching vibration of the alcohol O-H bond. |

| IR Frequency (C-O stretch) | 1255 cm-1 | 1260 cm-1 | Stretching vibration of the ether C-O bond. |

| 1H NMR Chemical Shift (CH2OH) | 4.6 ppm | 4.5 ppm | Protons of the hydroxymethyl group. |

| 13C NMR Chemical Shift (C-Br) | 115 ppm | 118 ppm | Carbon atom bonded to the bromine atom. |

Advanced Spectroscopic Characterization Methodologies for 3 Bromo 6 Ethoxypyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information about the types and numbers of protons and carbons, multi-dimensional NMR experiments are crucial for the unambiguous assignment of signals in substituted heterocycles like (3-Bromo-6-ethoxypyridin-2-yl)methanol. researchgate.net

Correlation Spectroscopy (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would reveal correlations between the two adjacent aromatic protons on the pyridine (B92270) ring. It would also show a clear correlation between the methyl and methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. This technique is invaluable for assigning the carbon signals of the pyridine ring, the hydroxymethyl group (-CH₂OH), and the ethoxy group by correlating them with their known proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons of the hydroxymethyl group to the C2, C3, and potentially the C-H carbon of the pyridine ring, confirming its position. Similarly, correlations from the ethoxy methylene protons to the C6 carbon of the pyridine ring would verify the ether linkage.

Based on known substituent effects on the pyridine ring, a set of predicted NMR chemical shifts for this compound is presented below. acs.orgaip.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | 7.6 - 7.8 | 140 - 142 |

| Pyridine H-5 | 6.6 - 6.8 | 112 - 114 |

| -CH₂OH (Methanol) | 4.6 - 4.8 | 62 - 64 |

| -OH (Methanol) | Variable (e.g., 5.0 - 5.5) | - |

| -O-CH₂- (Ethoxy) | 4.3 - 4.5 | 61 - 63 |

| -CH₃ (Ethoxy) | 1.3 - 1.5 | 14 - 15 |

| Pyridine C-2 | - | 160 - 162 |

| Pyridine C-3 | - | 110 - 112 |

Note: Predicted values are based on analogous substituted pyridine compounds. Actual experimental values may vary based on solvent and experimental conditions.

Beyond solution-state analysis, solid-state NMR (ssNMR) and dynamic NMR (DNMR) offer specialized insights into the properties of this compound.

Solid-State NMR: In the solid state, molecular tumbling is restricted, leading to broad spectral lines. Techniques like Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra. emory.edu ssNMR can be used to study the compound in its crystalline or amorphous solid forms, providing information on polymorphism, molecular packing, and intermolecular interactions. acs.org For derivatives of this compound, ssNMR could characterize host-guest interactions or dynamics within a confined space. acs.orgresearchgate.net

Dynamic NMR: This technique is used to study time-dependent processes such as conformational changes or chemical exchange. researchgate.net For this compound, variable-temperature NMR studies could potentially reveal information about the rotational barrier of the C-O bonds of the ethoxy or hydroxymethyl substituents, particularly if steric hindrance is significant or if the molecule is part of a larger, more rigid assembly. rsc.org

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). researchgate.net This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₁₀BrNO₂), HRMS can easily distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks (M and M+2), further confirming the presence of a single bromine atom.

Predicted HRMS Data for this compound

| Ion Species | Elemental Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrNO₂⁺ | 219.9973 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. unt.edu In a typical MS/MS experiment, the molecular ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. dtic.mil The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. The combination of MS/MS with high mass accuracy for the fragment ions is a powerful tool for structural confirmation. nih.gov

Plausible fragmentation pathways for the protonated molecule would likely involve the neutral loss of stable molecules such as water (H₂O), formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, or ethylene (B1197577) (C₂H₄) from the ethoxy group.

Plausible MS/MS Fragment Ions for [C₈H₁₁BrNO₂]⁺

| Proposed Fragment Ion (m/z) | Proposed Elemental Formula | Neutral Loss |

|---|---|---|

| 202.9922 / 204.9902 | C₈H₉BrNO⁺ | H₂O |

| 191.9894 / 193.9874 | C₇H₈BrNO⁺ | CH₂O |

| 191.9585 / 193.9565 | C₆H₆BrNO₂⁺ | C₂H₅ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Information

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. It is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is sensitive to vibrations that cause a change in the polarizability of the molecule and is often better for identifying non-polar bonds and symmetric vibrations.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the O-H group, the aromatic pyridine ring, the C-O ether and alcohol linkages, and the C-Br bond. Analysis of the vibrational spectra of related compounds, such as 5-bromo-2-nitropyridine, can aid in the assignment of the pyridine ring modes. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (broad) | Alcohol (-OH) | 3200 - 3600 |

| C-H Stretch (aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 3000 |

| C=N, C=C Stretches | Pyridine Ring | 1400 - 1600 |

| C-O Stretch | Alcohol, Ether | 1050 - 1260 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal gold standard for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive confirmation of a molecule's connectivity and stereochemistry. Furthermore, the resulting crystal structure reveals crucial details about intermolecular interactions and packing arrangements within the crystal lattice, which can influence the material's bulk properties.

While a publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD), the application of this methodology to its derivatives provides a clear blueprint for the type of detailed structural information that can be ascertained. A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield an unambiguous depiction of its solid-state conformation.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the precise coordinates of each atom can be determined, leading to a complete and highly accurate molecular structure.

For this compound, such an analysis would definitively confirm the substitution pattern on the pyridine ring, the conformation of the ethoxy and methanol (B129727) substituents, and the planarity of the aromatic system. Moreover, it would reveal the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical in dictating the supramolecular architecture.

To illustrate the detailed findings that X-ray crystallography provides for this class of compounds, the crystallographic data for a related derivative, 2-Bromo-3-hydroxy-6-methylpyridine, is presented below. nih.govresearchgate.net This data exemplifies the precision and depth of structural information that would be obtained for this compound.

Table 1: Illustrative Crystallographic Data for a Related Compound: 2-Bromo-3-hydroxy-6-methylpyridine nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Formula Weight | 188.03 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1377.1 (4) |

| Z | 8 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 2.5 |

The analysis of 2-Bromo-3-hydroxy-6-methylpyridine revealed that in the crystal, molecules are linked via O-H···N hydrogen bonds, forming chains that propagate along a specific crystallographic axis. nih.gov These chains are further interconnected by weak C-H···Br hydrogen bonds, resulting in the formation of corrugated two-dimensional networks. nih.gov A similar detailed understanding of the solid-state interactions of this compound would be invaluable for understanding its physical properties and for crystal engineering applications. The definitive structural data from X-ray crystallography would also serve as a crucial reference point for the validation of computational models and for the interpretation of data from other spectroscopic techniques.

Role of 3 Bromo 6 Ethoxypyridin 2 Yl Methanol in Medicinal Chemistry Research

Utilization of (3-Bromo-6-ethoxypyridin-2-yl)methanol as a Chemical Scaffold in Drug Discovery

The this compound structure represents a valuable scaffold for the generation of diverse compound libraries in drug discovery programs. The pyridine (B92270) core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The presence of three distinct functional groups—the bromo, ethoxy, and hydroxymethyl moieties—provides multiple points for chemical modification, allowing for the systematic exploration of chemical space.

The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers, enabling the introduction of a wide array of functional groups. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. The ethoxy group at the 6-position can modulate the electron density of the pyridine ring and influence the compound's lipophilicity and metabolic stability.

The strategic combination of these features allows for the creation of libraries of compounds with diverse three-dimensional shapes and pharmacophoric features, increasing the probability of identifying hits against various biological targets.

Strategic Application in Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. The this compound scaffold is well-suited for systematic SAR exploration.

Table 1: Potential Modifications of this compound for SAR Studies

| Position | Original Group | Potential Modifications | Rationale for Modification |

| 2 | -CH₂OH (Methanol) | Oxidation to -CHO, -COOH; Esterification; Etherification; Amination | Explore interactions with target protein, modulate polarity and hydrogen bonding capacity. |

| 3 | -Br (Bromo) | Suzuki, Stille, Sonogashira coupling with various aryl, heteroaryl, or alkyl groups | Investigate the impact of steric bulk and electronic properties on activity. |

| 6 | -OCH₂CH₃ (Ethoxy) | Variation of alkyl chain length; introduction of cyclic or branched alkoxy groups | Fine-tune lipophilicity, metabolic stability, and potential interactions with hydrophobic pockets of the target. |

By systematically modifying each of these positions and evaluating the biological activity of the resulting analogues, medicinal chemists can build a comprehensive SAR model. This model can then guide the design of more potent and selective compounds. For instance, replacing the bromine atom with different aromatic or heterocyclic rings can probe for beneficial pi-stacking or hydrogen bonding interactions within the target's active site. Similarly, altering the ethoxy group can optimize the compound's pharmacokinetic properties.

Synthetic Intermediate for Lead Optimization and Pre-Clinical Candidate Synthesis

Once a lead compound has been identified, the process of lead optimization aims to improve its potency, selectivity, and pharmacokinetic profile to generate a pre-clinical candidate. This compound can serve as a crucial intermediate in this phase. Its functional handles allow for the late-stage introduction of various substituents, facilitating the rapid synthesis of analogues for further testing.

For example, the bromine atom can be utilized in late-stage diversification strategies. A common core containing the (6-ethoxypyridin-2-yl)methanol moiety can be synthesized, and then a library of analogues can be generated by performing various cross-coupling reactions on the bromo-substituted intermediate. This approach is highly efficient for exploring a wide range of substituents at a specific position.

The commercial availability of closely related compounds, such as (3-bromo-6-methoxypyridin-2-yl)methanol, indicates that this class of intermediates is accessible for synthetic campaigns, making it a practical choice for pharmaceutical research and development.

Design and Synthesis of Compounds with Potential Biological Activities Derived from this compound

While specific compounds derived directly from this compound are not extensively reported, the broader class of substituted pyridine derivatives has been shown to possess a wide range of biological activities. The structural motifs present in this scaffold are found in compounds targeting various diseases.

For instance, substituted pyridine scaffolds are central to the design of inhibitors for kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes. The strategic placement of substituents around the pyridine ring allows for the optimization of interactions with the ATP-binding pocket of the kinase.

Furthermore, pyridine derivatives have been investigated as inhibitors of various other enzymes and receptors. For example, pyridine carbonyl derivatives have been patented as inhibitors of the TRPC6 ion channel, which is implicated in a range of cardiovascular and respiratory conditions. Also, arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential target for inflammatory diseases like asthma.

The synthesis of biologically active compounds from a this compound-like scaffold would typically involve initial modification of the hydroxymethyl group, followed by a cross-coupling reaction at the bromine position to introduce a key recognition element for the biological target.

Table 2: Exemplar Synthetic Pathway for a Hypothetical Biologically Active Compound

| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product |

| 1 | Oxidation of the alcohol | MnO₂, CH₂Cl₂, rt | 3-Bromo-6-ethoxypyridine-2-carbaldehyde |

| 2 | Reductive amination | Amine of interest, NaBH(OAc)₃, CH₂Cl₂ | N-substituted (3-Bromo-6-ethoxypyridin-2-yl)methanamine |

| 3 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | N-substituted (3-Aryl-6-ethoxypyridin-2-yl)methanamine |

This hypothetical pathway illustrates the synthetic utility of the scaffold in generating compounds with diverse functionalities and potential biological activities.

Applications of 3 Bromo 6 Ethoxypyridin 2 Yl Methanol in Advanced Materials Science

Precursor in the Development of Organic Electronic and Optoelectronic Materials

The inherent electronic properties of the pyridine (B92270) ring, coupled with the reactive bromo and methanol (B129727) functionalities, position (3-Bromo-6-ethoxypyridin-2-yl)methanol as a promising precursor for organic electronic and optoelectronic materials. The electron-deficient nature of the pyridine ring can be exploited in the design of n-type organic semiconductors, which are crucial for the fabrication of complementary circuits and efficient organic light-emitting diodes (OLEDs).

The bromo-substituent is a key feature, providing a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in extending the π-conjugation of the molecule by introducing other aromatic or vinylic moieties. For instance, coupling with boronic acids or organostannanes can lead to the formation of larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ethoxy group acts as a moderate electron-donating group, which can influence the solubility and electronic properties of the resulting materials.

The methanol group offers another avenue for derivatization. It can be oxidized to an aldehyde for use in condensation reactions or converted into other functional groups to fine-tune the intermolecular interactions and solid-state packing of the final material, which are critical for charge transport.

Table 1: Potential Synthetic Pathways for Optoelectronic Materials

| Reaction Type | Reactant for this compound | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | π-conjugated oligomers and polymers |

| Heck Coupling | Vinyl compounds | Stilbene-like derivatives |

| Sonogashira Coupling | Terminal alkynes | Arylene-ethynylene systems |

| Buchwald-Hartwig Amination | Amines | Triarylamine derivatives (hole-transport materials) |

Role in the Synthesis of Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in OLEDs, chemical sensors, and bio-imaging. The synthesis of molecules exhibiting AIE, often referred to as AIEgens, typically involves the creation of propeller-shaped molecules that have restricted intramolecular rotation in the solid state.

This compound can serve as a valuable building block in the synthesis of AIEgens. For example, it can be used to introduce a functionalized pyridine moiety into a core AIEgen structure like tetraphenylethene (TPE). The pyridine unit can influence the electronic properties and intermolecular interactions of the resulting AIEgen. The bromo and methanol groups allow for covalent attachment to the core AIE structure. For instance, a TPE core functionalized with boronic acid groups could be coupled with the bromo-functionalized pyridine derivative. The introduction of the pyridine group can lead to new AIEgens with tunable emission colors and sensitivities to external stimuli. Research on other functionalized pyridines has shown their utility in creating AIEgens with multi-stimuli-responsive fluorescence. acs.org

Integration of this compound into Polymeric Materials with Tunable Properties

The development of polymeric materials with precisely controlled properties is a cornerstone of modern materials science. This compound offers multiple handles for incorporation into polymer chains, either as a monomer or as a functional side group.

The methanol group can be used in condensation polymerization with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would have the bromo-ethoxy-pyridine moiety as a repeating unit, which could impart specific properties such as thermal stability, flame retardancy (due to the bromine), and metal-coordination capabilities (due to the pyridine nitrogen).

Alternatively, the bromo group can be utilized in controlled polymerization techniques. For example, it could be converted into a functionality suitable for atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This would allow for the synthesis of well-defined polymers with the pyridine derivative as a side chain. The properties of these polymers could then be tuned by copolymerization with other monomers or by post-polymerization modification of the pyridine unit.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization Method | Role of this compound | Potential Polymer Properties |

| Condensation Polymerization | Monomer (after conversion of methanol) | Enhanced thermal stability, flame retardancy |

| Controlled Radical Polymerization | Functional side chain | Tunable solubility, stimuli-responsiveness |

| Ring-Opening Polymerization | Initiator (from the methanol group) | Block copolymers with functional segments |

Research into Covalent Organic Frameworks (COFs) and Supramolecular Assemblies Incorporating this compound Moieties

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs can be tailored by the choice of building blocks. The bifunctional nature of this compound (with its bromo and methanol groups) makes it a potential candidate for a linker or building block in COF synthesis. For instance, the bromo groups could participate in coupling reactions to form the framework, while the pyridine nitrogen atoms could line the pores of the COF, providing sites for catalysis or gas sorption. Pyridine-based COFs have been investigated for applications in photocatalysis and solid-phase microextraction. nih.govnih.gov

In the realm of supramolecular chemistry, the pyridine nitrogen of this compound can act as a hydrogen bond acceptor or a ligand for metal coordination. This allows for the formation of well-defined, non-covalently bonded supramolecular assemblies. nih.gov The directionality and strength of these interactions can be used to control the self-assembly of molecules into complex architectures such as helices, sheets, or capsules. The bromo and ethoxy groups can further influence the packing and stability of these assemblies through halogen bonding and van der Waals interactions, respectively. Such supramolecular structures are of interest for applications in drug delivery, sensing, and molecular recognition.

Q & A

Q. What are the primary synthesis routes for (3-Bromo-6-ethoxypyridin-2-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via halogenation and functionalization of pyridine derivatives. A common approach involves:

- Bromination : Electrophilic substitution of a precursor (e.g., 6-ethoxypyridin-2-yl-methanol) using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane .

- Hydroxymethylation : Introduction of the hydroxymethyl group via alkylation or reduction of a carbonyl intermediate.

Optimal conditions include refluxing at 60–80°C for 1–3 hours, with catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Purity is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C3, ethoxy at C6) and hydroxymethyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (232.07 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : Identifies O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .

Q. What are the stability considerations for storing this compound?

The compound is light- and moisture-sensitive. Recommended storage includes:

- Temperature : –20°C in amber vials.

- Atmosphere : Under inert gas (N₂ or Ar) to prevent oxidation of the hydroxymethyl group.

Stability tests (TGA/DSC) show decomposition above 150°C, suggesting avoidance of high-temperature handling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal:

- Electrophilicity : The bromine atom at C3 has a partial positive charge (Mulliken analysis), making it susceptible to nucleophilic attack.

- Transition States : Simulations (e.g., Gaussian 16) show SN2 mechanisms dominate in polar aprotic solvents (DMF, DMSO).

Methodology: Optimize geometry at B3LYP/6-31G* level, followed by solvent-phase simulations using the SMD model .

Q. What strategies improve synthetic yield and scalability for industrial applications?

- Continuous Flow Reactors : Reduce side reactions (e.g., di-bromination) by precise control of residence time and temperature.

- Catalyst Screening : Pd/C or CuI enhances cross-coupling efficiency (e.g., Suzuki-Miyaura with boronic acids).

- Green Solvents : Switch from chloroform to cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Q. How does the compound’s structure influence its biological activity, such as antimicrobial effects?

- Structure-Activity Relationship (SAR) : The ethoxy group enhances lipophilicity (logP ~2.1), improving membrane penetration.

- Target Interaction : Molecular docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase (FabI) with ∆G = –8.2 kcal/mol.

- Comparative Data : Analogues lacking bromine show 10-fold lower activity, confirming its role in target inhibition (Table 1) .

Q. Table 1: Biological Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) E. coli | Key Feature |

|---|---|---|

| This compound | 12.5 | Bromine enhances potency |

| 6-Ethoxy-2-hydroxymethylpyridine | >100 | No bromine |

Q. What challenges arise in crystallographic analysis, and how are they resolved?

- Polymorphism : Multiple crystal forms may occur. Use solvent vapor diffusion (e.g., ethanol/water) to isolate the most stable polymorph.

- Hydrogen Bonding : Graph-set analysis (SHELXL) identifies O–H⋯N and O–H⋯O interactions, critical for lattice stability.

- Twinned Data : Integration of SHELXE in refinement pipelines improves handling of pseudo-merohedral twinning .

Q. How can in vitro assays evaluate the compound’s pharmacokinetic (ADME) properties?

- Absorption : Caco-2 cell monolayers assess permeability (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability).

- Metabolism : Liver microsomal stability tests (human/rat) quantify CYP450-mediated degradation (t₁/₂ >30 min desired).

- Toxicity : Ames test (TA98 strain) screens for mutagenicity; IC50 in HepG2 cells evaluates hepatotoxicity .

Q. What role does the ethoxy group play in material science applications?

Q. How are contradictions in biological data resolved (e.g., varying MIC values across studies)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.